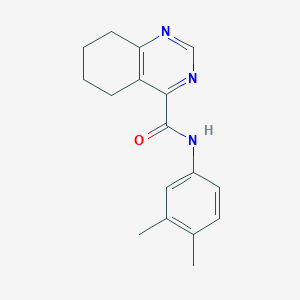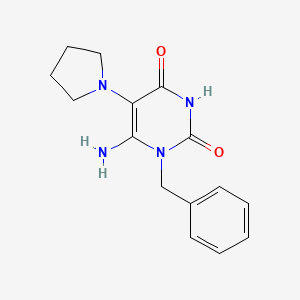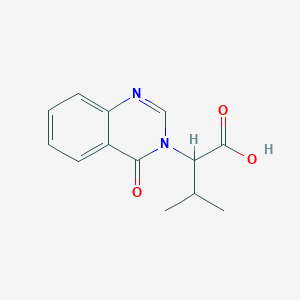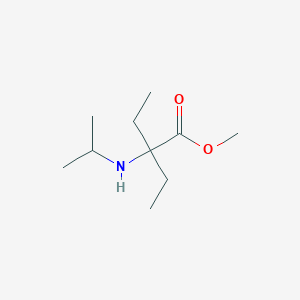![molecular formula C20H22N4O6S B2753519 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1286717-76-7](/img/structure/B2753519.png)
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety , an imidazolidinone group, and a methanesulfonamidophenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The 2,3-dihydro-1,4-benzodioxin moiety would contribute to the rigidity of the molecule, while the imidazolidinone and methanesulfonamidophenyl groups could potentially participate in various intermolecular interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Anticancer Properties: The compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have investigated its potential as a B-Raf inhibitor, which plays a crucial role in cancer cell proliferation and survival. By inhibiting B-Raf, this compound may interfere with cancer cell signaling pathways, making it a candidate for targeted therapy against specific cancers .
Herbicidal Activity
Weed Control: The discovery of lead compounds is essential for herbicide innovation. Although the supply of valuable lead compounds has been limited, this compound presents a novel molecular scaffold with highly effective herbicidal activity. Its potential as a herbicide warrants further exploration .
Synthetic Chemistry
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound can serve as a precursor for the synthesis of related derivatives. Researchers have successfully synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride using 2,3-dihydroxybenzoic acid as the starting material. The synthetic route involves alkylation, azidation, Curtius rearrangement, hydrolysis, and salification. Proper solvent selection and reaction temperature optimization contribute to higher yields and purity, making it suitable for large-scale preparation .
Computational Chemistry
3D QSAR Studies: Researchers have conducted 3D quantitative structure-activity relationship (QSAR) studies on related derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. These studies aim to understand the relationship between molecular structure and biological activity. By analyzing the spatial arrangement of atoms, researchers can predict the compound’s behavior and optimize its properties .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-31(27,28)22-15-4-2-3-14(11-15)21-19(25)13-23-7-8-24(20(23)26)16-5-6-17-18(12-16)30-10-9-29-17/h2-6,11-12,22H,7-10,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBVKJVHQREEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)

![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2753451.png)
![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753452.png)


![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)
